Bienvenue dans la boutique en ligne BenchChem!

(1'R,2S,3S)-Fosaprepitant Dimeglumine

Formulation science Parenteral drug delivery Antiemetic procurement

(1'R,2S,3S)-Fosaprepitant Dimeglumine is the precisely defined stereoisomeric dimeglumine salt of the intravenous (IV) neurokinin-1 (NK1) receptor antagonist prodrug fosaprepitant. Structurally, it comprises a water-soluble N-phosphoryl derivative of aprepitant formulated as a bis(N-methyl-D-glucamine) salt (CAS 265121-04-8; molecular weight 1004.83 g/mol).

Molecular Formula C₃₇H₅₆F₇N₆O₁₆P
Molecular Weight 1004.83
Cat. No. B1152845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1'R,2S,3S)-Fosaprepitant Dimeglumine
Molecular FormulaC₃₇H₅₆F₇N₆O₁₆P
Molecular Weight1004.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1'R,2S,3S)-Fosaprepitant Dimeglumine: Procurement-Relevant Identity and Prodrug Pharmacology


(1'R,2S,3S)-Fosaprepitant Dimeglumine is the precisely defined stereoisomeric dimeglumine salt of the intravenous (IV) neurokinin-1 (NK1) receptor antagonist prodrug fosaprepitant. Structurally, it comprises a water-soluble N-phosphoryl derivative of aprepitant formulated as a bis(N-methyl-D-glucamine) salt (CAS 265121-04-8; molecular weight 1004.83 g/mol) [1]. The compound is classified as a substance P/NK1 receptor antagonist prodrug within the antiemetic pharmacotherapeutic class, bearing three chiral centers that define its biological identity and distinguish it from alternative stereoisomers [2]. Administered intravenously as a 20–30-minute infusion, it undergoes rapid phosphatase-mediated conversion to the active high-affinity NK1 antagonist aprepitant [1].

Why (1'R,2S,3S)-Fosaprepitant Dimeglumine Cannot Be Interchanged with Oral Aprepitant or Class-Level NK1 Antagonists


Substitution among NK1 receptor antagonists — or even between fosaprepitant and its active metabolite aprepitant — is not pharmacokinetically or pharmaceutically equivalent. Oral aprepitant exhibits poor aqueous solubility that precludes IV formulation, while the (1'R,2S,3S)-fosaprepitant dimeglumine salt confers free water solubility enabling parenteral administration [1]. This formulation distinction matters critically in patients unable to tolerate oral intake due to chemotherapy-induced emesis. Furthermore, stereochemical identity at all three chiral centers (1'R, 2S, 3S) is essential for correct biological activity; incorrect stereoisomers possess uncharacterized — and potentially absent — NK1 receptor antagonism [2]. Cross-class substitution with rolapitant or netupitant introduces divergent elimination half-lives (180 h and 96 h, respectively, vs. 9–13 h for the active aprepitant) and distinct cytochrome P450 interaction profiles that alter clinical management and safety [3]. These fundamental differences in route of administration, stereochemical identity, pharmacokinetic duration, and drug–drug interaction liability render simple interchange impossible without compromising therapeutic fidelity.

(1'R,2S,3S)-Fosaprepitant Dimeglumine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Aqueous Solubility Enables IV Formulation — Direct Contrast with Oral-Only Aprepitant

The (1'R,2S,3S)-fosaprepitant dimeglumine salt is characterized as 'freely soluble in water' per FDA prescribing information, enabling lyophilized IV formulation at a concentration of 1 mg/mL for infusion [1]. In contrast, aprepitant exhibits poor water solubility that restricts its clinical use to oral capsule formulation only [2]. This pharmaceutical property is the distinguishing factor that allows fosaprepitant dimeglumine to serve as the sole parenteral NK1 antagonist option derived from the aprepitant pharmacophore, providing a route of administration unavailable with the parent compound. Each single-dose vial contains 150 mg of fosaprepitant (equivalent to 245.3 mg of fosaprepitant dimeglumine) as a sterile lyophilized powder for reconstitution [1].

Formulation science Parenteral drug delivery Antiemetic procurement

Prodrug Conversion Half-Life: ~2 Minutes — Enabling Rapid Onset of Active NK1 Antagonism

Following intravenous infusion, fosaprepitant is characterized by an elimination half-life of approximately 2 minutes, reflecting near-immediate conversion to the active aprepitant moiety via ubiquitous phosphatases [1]. Plasma concentrations of intact fosaprepitant fall below the limit of quantification (10 ng/mL) within 30 minutes of infusion completion [2]. The active metabolite aprepitant subsequently exhibits an apparent terminal elimination half-life of approximately 9 to 13 hours [2]. This bifurcated pharmacokinetic profile — ultrashort prodrug persistence followed by sustained active drug exposure — provides rapid therapeutic onset while maintaining the NK1 receptor occupancy duration that underpins delayed CINV protection.

Pharmacokinetics Prodrug activation kinetics Therapeutic onset

Brain NK1 Receptor Occupancy by PET Imaging: Equivalent Target Engagement to Oral Aprepitant with Faster Onset

In a direct head-to-head PET imaging study using [¹⁸F]MK-0999 in 16 healthy subjects, single-dose IV infusion of 150 mg fosaprepitant produced brain NK1 receptor occupancy rates of 100% at Tmax (~30 min), 100% at 24 h, ≥97% at 48 h, and 41–75% at 120 h post-dose [1]. Single-dose oral administration of 165 mg aprepitant produced occupancy rates of ≥99% at Tmax (~4 h), ≥99% at 24 h, ≥97% at 48 h, and 37–76% at 120 h [1]. The aprepitant plasma concentration profiles were comparable between the two dosage forms. Critically, IV fosaprepitant achieved maximal receptor occupancy (100%) at approximately 30 minutes versus 4 hours for oral aprepitant, confirming faster brain target engagement via the parenteral route [1][2].

CNS target engagement PET imaging pharmacodynamics Receptor occupancy

Single-Dose IV 150 mg Fosaprepitant Noninferior to 3-Day Oral Aprepitant Regimen: Phase III Evidence (N=644)

A multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial (N=648 randomized, 644 evaluable) directly compared single-dose IV fosaprepitant 150 mg (Day 1) combined with palonosetron and dexamethasone against the standard 3-day oral aprepitant regimen (125 mg Day 1, 80 mg Days 2–3) with identical concomitant antiemetics [1]. The primary endpoint — complete response (CR; no vomiting and no rescue antiemetics) during the overall phase (0–120 h) — was 71.96% for the fosaprepitant arm versus 69.35% for the aprepitant arm [1]. The between-group difference was 2.61 percentage points (95% CI: –4.42 to 9.64), falling entirely within the prespecified noninferiority margin of –10 percentage points (P=0.4894) [1]. Both regimens were well tolerated with comparable adverse event profiles (≥1% incidence) [1][2].

Phase III clinical trial Noninferiority CINV prophylaxis Cisplatin-based chemotherapy

IV Administration Achieves 2.6-Fold Higher Peak Aprepitant Plasma Concentration vs. Oral Aprepitant at 7.5-Fold Faster Tmax

Pharmacokinetic data from the NK1 receptor antagonist class comparison demonstrates that IV fosaprepitant 150 mg achieves a peak aprepitant plasma concentration (Cmax) of approximately 4,200 ng/mL at a Tmax of 0.5 hours (end of 30-minute infusion) [1]. In contrast, oral aprepitant 125 mg achieves a Cmax of approximately 1,600 ng/mL at a Tmax of 4 hours [1]. This represents a 2.6-fold higher peak concentration achieved approximately 7.5-fold faster via the IV route. Despite the higher Cmax, the AUC-driven NK1 receptor occupancy duration is maintained comparably, with both routes sustaining ≥90% brain receptor occupancy for ≥48 hours [1][2]. FDA labeling confirms the IV 150 mg dose produces a mean aprepitant AUC0-∞ of 37.4 (±14.8) mcg·h/mL and Cmax of 4.2 (±1.2) mcg/mL [3].

Pharmacokinetic comparison Cmax Tmax IV vs. oral bioavailability

Stereochemical Identity at Three Chiral Centers Defines (1'R,2S,3S) as the Correct Biologically Active Configuration

Fosaprepitant possesses three chiral centers (1' phosphonate, 2-morpholinyl, and 3-morpholinyl positions), yielding eight possible stereoisomers [1]. The (1'R,2S,3S) designation identifies the specific three-dimensional configuration that corresponds to the biologically active NK1 receptor antagonist form [1]. Alternative stereoisomers — including (1'R,2S,3R), (2R,3R,1'R), and (2R,3S,1'S) — are synthesized and characterized as reference impurities for quality control in pharmaceutical manufacturing [1][2]. The (1'R,2S,3S) isomer specifically maintains the R configuration at the phosphorus center and the S,S configuration at the morpholine ring positions 2 and 3 that mirrors the parent aprepitant stereochemistry (2R,3S) at the morpholine core [1]. Commercial specifications for research-grade (1'R,2S,3S)-fosaprepitant dimeglumine typically require ≥98% purity by HPLC, with stereochemical identity confirmed by specific optical rotation and NMR .

Chiral purity Stereoisomer quality control Pharmacopoeial reference standards

Procurement Application Scenarios for (1'R,2S,3S)-Fosaprepitant Dimeglumine Based on Quantitative Differentiation Evidence


Clinical Trial Material Procurement for IV Antiemetic Protocols in Highly Emetogenic Chemotherapy

Procurement of (1'R,2S,3S)-fosaprepitant dimeglumine as the active pharmaceutical ingredient (API) for IV antiemetic clinical trials is justified by the phase III evidence demonstrating single-dose 150 mg IV noninferiority to a 3-day oral aprepitant regimen (CR: 71.96% vs. 69.35%, difference +2.61 pp, 95% CI –4.42 to +9.64) [1]. The IV route is uniquely enabled by the free aqueous solubility of the dimeglumine salt, permitting formulation as a 1 mg/mL infusion [2]. Brain PET imaging confirms equivalent CNS NK1 receptor occupancy duration (≥97% at 48 h) with faster onset (100% occupancy at 30 min IV vs. 4 h oral) [3], supporting protocol designs where immediate pre-chemotherapy receptor blockade is required.

Pharmaceutical Reference Standard and Impurity Profiling in Generic Drug Development

For ANDA (Abbreviated New Drug Application) development of generic fosaprepitant for injection, procurement of the precisely specified (1'R,2S,3S) stereoisomer as a reference standard is mandatory. The three chiral centers yield eight possible stereoisomers [4]; only the (1'R,2S,3S) configuration corresponds to the innovator product (EMEND for injection / IVEMEND). Incorrect stereoisomers such as the (2R,3R,1'R) and (1'R,2S,3R) variants are required as impurity markers for HPLC method validation and batch-release testing [4], making stereochemically authenticated procurement of both the correct isomer and its specified impurities essential for regulatory compliance.

PK/PD Modeling and Bioequivalence Study Design for Novel Parenteral Antiemetic Formulations

Investigators designing bioequivalence or pharmacokinetic bridging studies require (1'R,2S,3S)-fosaprepitant dimeglumine API with documented purity (≥98% by HPLC) and established PK reference parameters. The FDA label provides the reference PK benchmarks for the active metabolite aprepitant following 150 mg IV infusion: mean AUC0-∞ = 37.4 (±14.8) mcg·h/mL, Cmax = 4.2 (±1.2) mcg/mL [2]. The rapid prodrug half-life (~2 min) and complete conversion to aprepitant within 30 min [5] define the sampling schedule requirements for any comparative PK study. The low inter-subject variability (CV of Cmax = 15.14%, AUC0-t = 9.67%) [6] supports feasible study sizing for test-vs-reference bioequivalence evaluations.

In Vitro NK1 Receptor Pharmacology and Prodrug Activation Assays

For in vitro pharmacological studies investigating NK1 receptor antagonism or phosphatase-mediated prodrug conversion kinetics, (1'R,2S,3S)-fosaprepitant dimeglumine must be distinguished from the active metabolite aprepitant. Fosaprepitant itself exhibits significantly lower NK1 receptor binding affinity compared with aprepitant (pKi 8.9 for fosaprepitant vs. 10.1 for aprepitant) [7], necessitating procurement of the authentic prodrug rather than the active drug for studies of activation-dependent pharmacology. Conversion assays require the prodrug with defined stereochemistry, as phosphatase recognition and cleavage rates may differ between stereoisomers, and the (1'R,2S,3S) configuration is the established clinical form.

Quote Request

Request a Quote for (1'R,2S,3S)-Fosaprepitant Dimeglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.